molecular formula C28H29NO4 B11683937 ethyl 1-butyl-2-methyl-5-[(phenylacetyl)oxy]-1H-benzo[g]indole-3-carboxylate

ethyl 1-butyl-2-methyl-5-[(phenylacetyl)oxy]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11683937
M. Wt: 443.5 g/mol
InChI Key: CRRZZUYXWUJTEC-UHFFFAOYSA-N
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Description

ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, 2-picolylamine, and phenylacetyl chloride . The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-HYDROXY-2-METHYL-1-(PYRIDIN-2-YLMETHYL)BENZO[G]INDOLE-3-CARBOXYLATE
  • METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
  • 4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE

Uniqueness

ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE is unique due to its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 1-butyl-2-methyl-5-(2-phenylacetyl)oxybenzo[g]indole-3-carboxylate

InChI

InChI=1S/C28H29NO4/c1-4-6-16-29-19(3)26(28(31)32-5-2)23-18-24(21-14-10-11-15-22(21)27(23)29)33-25(30)17-20-12-8-7-9-13-20/h7-15,18H,4-6,16-17H2,1-3H3

InChI Key

CRRZZUYXWUJTEC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)CC4=CC=CC=C4)C(=O)OCC)C

Origin of Product

United States

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